
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne is an organic compound characterized by its unique structure featuring multiple conjugated double bonds and triple bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne typically involves multi-step organic reactions. One common method is the coupling of terminal alkynes with appropriate halogenated intermediates under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common to ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation of the compound using catalysts such as palladium on carbon can reduce the triple bonds to double bonds or single bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can further undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, ozone in a solvent like dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in carbon tetrachloride, followed by nucleophiles like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives and further substituted products.
Scientific Research Applications
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, potentially affecting cellular redox states and signaling pathways. Its ability to form reactive intermediates can lead to the modification of biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
(E,E,E)-1,3,5,7-Octatetraene: A shorter polyene with similar conjugated double bonds but lacking the triple bonds.
(E,E,E)-1,3,5,9-Decatetraene: Another polyene with a different chain length and conjugation pattern.
1,3,5,7-Tetrayne: A poly-yne with multiple triple bonds but no double bonds.
Uniqueness
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne is unique due to its combination of conjugated double and triple bonds, which imparts distinct chemical reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
17091-00-8 |
|---|---|
Molecular Formula |
C13H12 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(3E,5E,11E)-trideca-1,3,5,11-tetraen-7,9-diyne |
InChI |
InChI=1S/C13H12/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-7,9,11H,1H2,2H3/b6-4+,7-5+,11-9+ |
InChI Key |
ASVIELUINMCNMW-FSNIPRKGSA-N |
SMILES |
CC=CC#CC#CC=CC=CC=C |
Isomeric SMILES |
C/C=C/C#CC#C/C=C/C=C/C=C |
Canonical SMILES |
CC=CC#CC#CC=CC=CC=C |
Synonyms |
1,3,5,11-Tridecatriene-7,9-diyne, (E,E,E)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


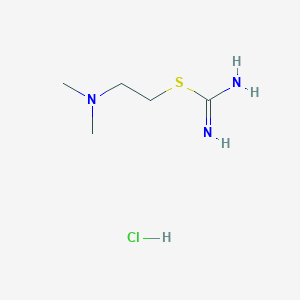
![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)
![1-(2-butyloctoxy)-4-[4-[4-[4-(2-butyloctoxy)phenyl]phenyl]phenyl]benzene](/img/structure/B100935.png)
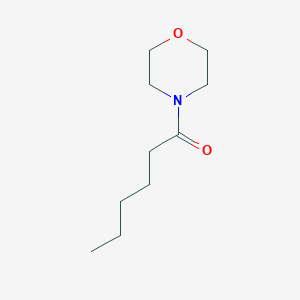
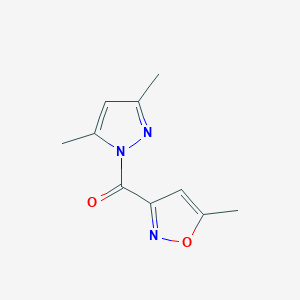
![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)
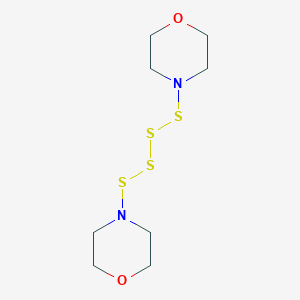
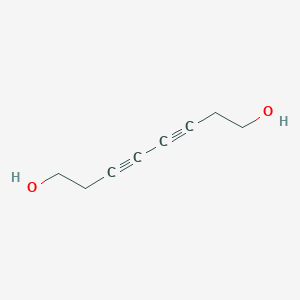
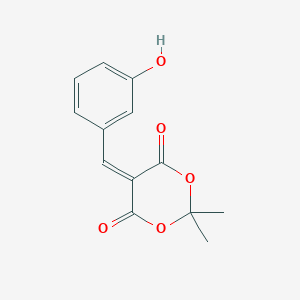
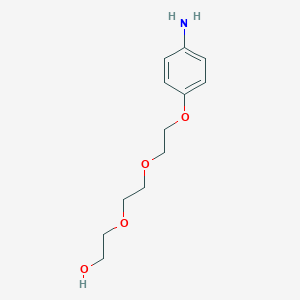
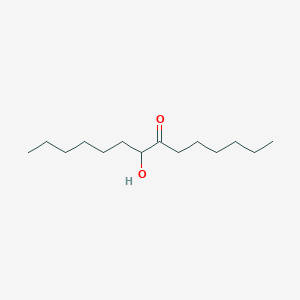
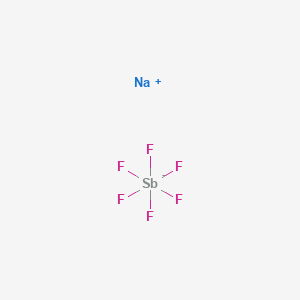
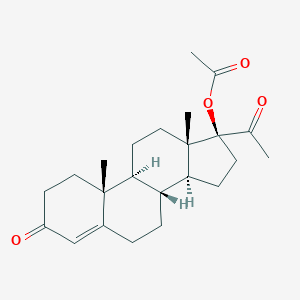
![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)
